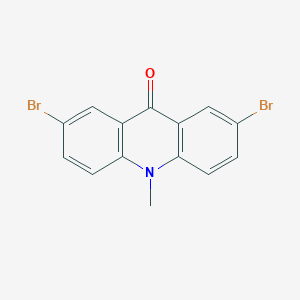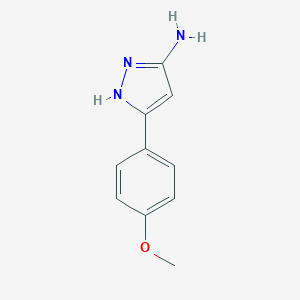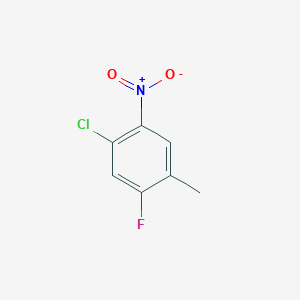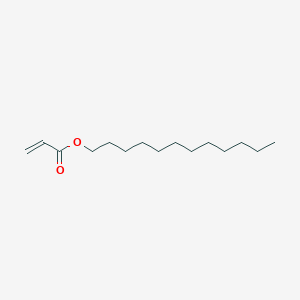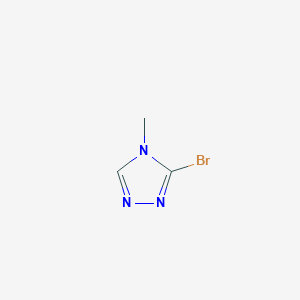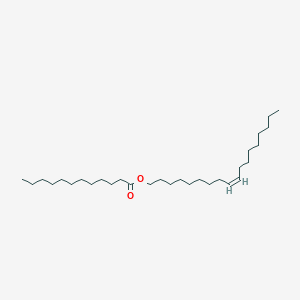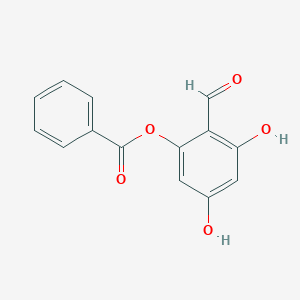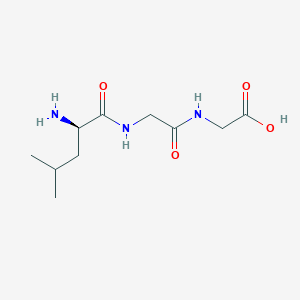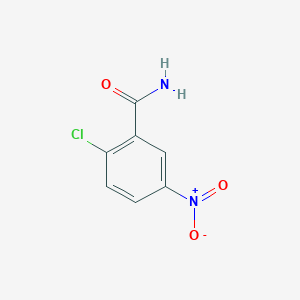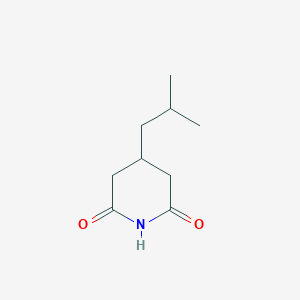
4-(2-甲基丙基)哌啶-2,6-二酮
描述
4-(2-Methylpropyl)piperidine-2,6-dione, also known as Isobutylglutarimide, is a compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 . It is used in neurology research and is associated with the API family Pregabalin .
Synthesis Analysis
A simple and efficient method for the synthesis of piperidine-2,6-dione has been reported. This method involves the use of abundant acetates and acrylamides using potassium tert-butoxide as a promoter, via Michael addition and intramolecular nucleophilic substitution processes .Molecular Structure Analysis
The molecular structure of 4-(2-Methylpropyl)piperidine-2,6-dione is represented by the formula C9H15NO2 .Chemical Reactions Analysis
While specific chemical reactions involving 4-(2-Methylpropyl)piperidine-2,6-dione are not detailed in the search results, it is known that piperidine-2,6-diones serve as valuable and versatile synthetic intermediates in organic synthesis .Physical And Chemical Properties Analysis
4-(2-Methylpropyl)piperidine-2,6-dione is a neat product with a molecular weight of 169.22 .科学研究应用
Neurology Research
4-(2-Methylpropyl)piperidine-2,6-dione: is utilized in neurology research, particularly in the study of pain and inflammation. It serves as an impurity reference standard for Pregabalin , a drug used as an anticonvulsant and to treat neuropathic pain . The compound’s role in neurology is pivotal due to its structural similarity to neurotransmitters and its ability to modulate neuronal activity.
Pain Management
This compound has been identified as a potential therapeutic agent in pain management. It is related to compounds that are active in the central nervous system and can be used to develop new analgesics . Its structural framework is conducive to binding with receptors involved in pain perception, making it a valuable scaffold for drug development.
Inflammation Research
In the context of inflammation, 4-(2-Methylpropyl)piperidine-2,6-dione is explored for its anti-inflammatory properties. It is associated with the development of drugs that can potentially treat inflammatory conditions . The compound’s mechanism of action may involve the modulation of cytokines and other inflammatory mediators.
Organic Synthesis
As a versatile synthetic intermediate, this compound is frequently used in organic synthesis to construct complex molecular architectures. It is a privileged heterocyclic scaffold found in numerous drugs and is particularly important in the synthesis of PROTAC drugs, which are designed for targeted protein degradation .
Drug Design
4-(2-Methylpropyl)piperidine-2,6-dione: plays a crucial role in drug design, especially in the development of novel therapeutics for sickle cell disease and β-thalassemia. It is used to create derivatives that can modulate protein expression levels, such as inducing fetal hemoglobin, which is beneficial in these genetic disorders .
Proteomics Research
In proteomics, this compound is used as a biochemical reference material for accurate and reliable data analysis. Its role in proteomics research is significant due to its involvement in the study of protein interactions and functions, which are essential for understanding cellular processes .
安全和危害
未来方向
Piperidine-2,6-diones are privileged heterocyclic scaffolds that are frequently found in numerous drugs. They serve as valuable and versatile synthetic intermediates in organic synthesis. A series of important compounds can be rapidly constructed with piperidine-2,6-diones as starting material . Therefore, the synthesis of piperidine-2,6-diones has received considerable attention and will likely continue to be a focus of future research.
属性
IUPAC Name |
4-(2-methylpropyl)piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-6(2)3-7-4-8(11)10-9(12)5-7/h6-7H,3-5H2,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAQPQLVCOZGRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=O)NC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpropyl)piperidine-2,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



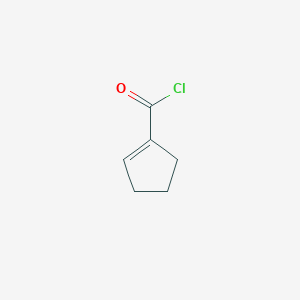
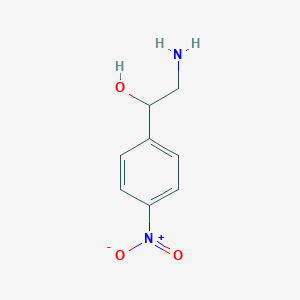
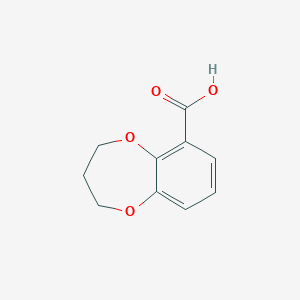
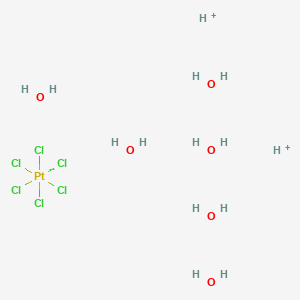
![8-chlorodibenzo[b,f]thiepin-10(11H)-one](/img/structure/B107444.png)
